

Spectroscopic Profile of (2-Quinolyl)methylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (2-Quinolyl)methylamine
hydrochloride

Cat. No.: B1320066

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **(2-Quinolyl)methylamine hydrochloride**. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a detailed analysis based on established principles of spectroscopy and data from analogous structures. The information herein is intended to serve as a reference for the characterization and analysis of this and structurally related quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(2-Quinolyl)methylamine hydrochloride**. These predictions are derived from the chemical structure and comparison with data for similar quinoline compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.4	d	1H	H-4
~8.0	d	1H	H-8
~7.8	t	1H	H-6
~7.6	t	1H	H-7
~7.5	d	1H	H-5
~7.3	d	1H	H-3
~4.5	s	2H	-CH ₂ -
~9.0 (broad)	s	3H	-NH ₃ ⁺

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ , ppm)	Carbon Assignment
~158	C-2
~147	C-9 (quaternary)
~137	C-4
~130	C-6
~129	C-8
~128	C-10 (quaternary)
~127	C-5
~127	C-7
~122	C-3
~45	-CH ₂ -

Predicted IR Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2800	Strong, broad	N-H stretching (ammonium salt)
3100-3000	Medium	Aromatic C-H stretching
~2900	Weak	Aliphatic C-H stretching
1620-1580	Medium-Strong	C=N and C=C stretching (quinoline ring)
1500-1400	Medium	Aromatic C=C stretching
~830, ~750	Strong	C-H out-of-plane bending (aromatic)

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z Ratio	Relative Intensity	Proposed Fragment
158	High	[M-HCl] ⁺ , Molecular ion of the free base
157	Moderate	[M-HCl-H] ⁺
130	High	[M-HCl-CH ₂ NH] ⁺ or [C ₉ H ₆ N] ⁺
129	Moderate	[C ₉ H ₇ N] ⁺ (Quinoline)
102	Medium	[C ₈ H ₆] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **(2-Quinolyl)methylamine hydrochloride**.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry vial.
 - Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16 or more for good signal-to-noise.
 - Temperature: 298 K.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.

- Temperature: 298 K.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **(2-Quinolyl)methylamine hydrochloride** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - Ensure a homogenous mixture is obtained.
 - Transfer the mixture to a pellet die.
 - Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Instrument Parameters:
 - Spectrometer: FTIR spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of a pure KBr pellet should be collected.

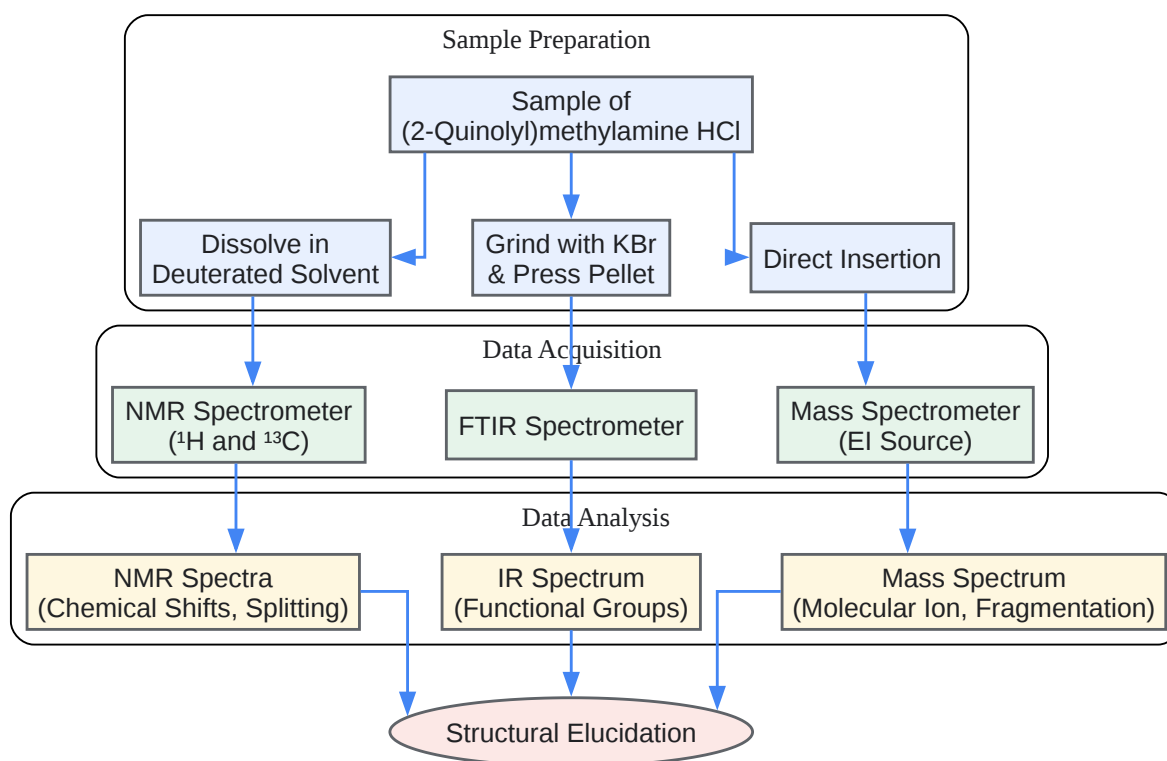
Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Source: Electron Ionization (EI).[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Electron Energy: 70 eV.[6][8]
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Source Temperature: 200-250 °C.

Visualizations

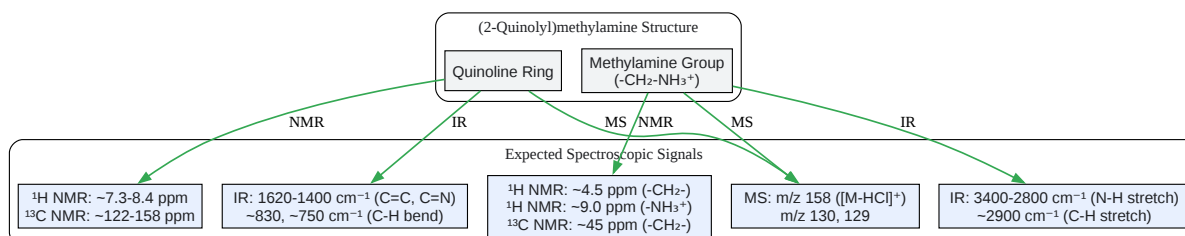
Workflow for Spectroscopic Analysis



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General workflow for the spectroscopic analysis of an organic salt.

Structural Features and Corresponding Spectroscopic Signals



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Correlation of structural components to expected spectroscopic signals.

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